molecular formula C10H9NO B1610970 4-Aminonaphthalen-2-OL CAS No. 90923-80-1

4-Aminonaphthalen-2-OL

Cat. No.: B1610970
CAS No.: 90923-80-1
M. Wt: 159.18 g/mol
InChI Key: HZVWUBNSJFILOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminonaphthalen-2-OL can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol. The procedure typically involves the following steps:

    Preparation of Nitroso-β-naphthol: This intermediate is prepared by reacting β-naphthol with nitrous acid.

    Reduction: The nitroso-β-naphthol is then reduced using sodium hydrosulfite in an alkaline medium. The reaction is carried out in an earthenware crock with mechanical stirring and steam introduction to maintain the temperature around 35°C. Sodium hydroxide is added to the mixture, and the reduction is completed by adding sodium hydrosulfite while maintaining the temperature between 60-65°C.

    Isolation: The resulting this compound is precipitated by acidifying the solution with hydrochloric acid and then collected by filtration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient isolation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Aminonaphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can further modify the amino and hydroxyl groups. For example, catalytic hydrogenation can reduce the amino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various substituents. Reagents such as halogens and sulfonic acids are commonly used.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Scientific Research Applications

4-Aminonaphthalen-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of dyes, pigments, and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalen-2-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Aminonaphthalen-2-OL can be compared with other similar compounds, such as:

    1-Aminonaphthalen-2-OL: This compound has the amino group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.

    2-Aminonaphthalen-1-OL: Similar to this compound but with the hydroxyl group at a different position, affecting its chemical behavior.

    4-Hydroxynaphthalen-2-amine: This compound has the same functional groups but in a different arrangement, leading to variations in reactivity and applications.

Properties

IUPAC Name

4-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVWUBNSJFILOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560310
Record name 4-Aminonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90923-80-1
Record name 4-Amino-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90923-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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